4-(N-butyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
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Description
4-(N-butyl-N-ethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H30N4O3S and its molecular weight is 406.55. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
Heterocyclic Synthesis : Research into thiophenylhydrazonoacetates demonstrates the potential for synthesizing a variety of heterocyclic compounds including pyrazole, isoxazole, and pyrimidine derivatives. This suggests methodologies that could be applicable to synthesizing and modifying benzamide-based compounds for various applications (Mohareb et al., 2004).
Antiviral Activity : A study on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives indicated significant antiviral activities against the H5N1 influenza virus, highlighting the therapeutic potential of benzamide and pyrazole derivatives in antiviral research (Hebishy et al., 2020).
Applications in Material Science
- Conductive Polymers : The development of conductive aromatic polyamides incorporating pyrazole derivatives for methotrexate sensing underscores the utility of such compounds in creating sensitive materials for biomedical applications (Abdel-Rahman et al., 2023).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibition : Aromatic sulfonamide inhibitors of carbonic anhydrases were prepared and showed nanomolar inhibitory concentration, which could point towards potential therapeutic applications of benzamide derivatives in treating conditions like glaucoma, epilepsy, and mountain sickness (Supuran et al., 2013).
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3S/c1-6-8-13-23(7-2)28(26,27)18-11-9-17(10-12-18)20(25)21-19-14-16(5)22-24(19)15(3)4/h9-12,14-15H,6-8,13H2,1-5H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSPURGGQCZNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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